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Introduction
Phrixotoxin-3 (PaurTx3), a peptide toxin isolated from the venom of the Chilean copper

tarantula Phrixotrichus auratus, is a potent and selective modulator of voltage-gated sodium

channels (NaV).[1][2] As a member of the gating-modifier toxin family, Phrixotoxin-3 provides

a valuable pharmacological tool for the study of NaV channel structure-function relationships

and serves as a potential lead compound in drug discovery programs targeting neurological

and cardiovascular disorders. This document provides a comprehensive overview of the amino

acid sequence, structure, and mechanism of action of Phrixotoxin-3, along with relevant

quantitative data and experimental protocols.

Amino Acid Sequence and Structure
Phrixotoxin-3 is a 34-amino acid peptide with the following primary sequence:

DCLGFLWKCNPSNDKCCRPNLVCSRKDKWCKYQI

The structure of Phrixotoxin-3 is characterized by a specific pattern of three disulfide bridges

that are crucial for its biological activity. These bridges form between the following cysteine

residues:

Cys2 and Cys17
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Cys9 and Cys23

Cys16 and Cys30

The UniProt accession number for Phrixotoxin-3 is P84510.[1] As of the latest update, an

experimentally determined three-dimensional structure of Phrixotoxin-3 has not been

deposited in the Protein Data Bank (PDB). However, its structure can be inferred through

homology modeling based on other tarantula toxins with similar cysteine knot motifs.

Quantitative Data: Potency on Voltage-Gated
Sodium Channels
Phrixotoxin-3 exhibits varying degrees of potency against different subtypes of voltage-gated

sodium channels. The half-maximal inhibitory concentration (IC50) values, determined through

electrophysiological studies, are summarized in the table below.

NaV Channel Subtype IC50 (nM)

NaV1.1 610

NaV1.2 0.6

NaV1.3 42

NaV1.4 288

NaV1.5 72

Data sourced from multiple references.[2][3][4]

Mechanism of Action and Signaling Pathway
Phrixotoxin-3 modulates the function of voltage-gated sodium channels through a dual

mechanism characteristic of gating-modifier toxins.[1][3] It binds to the extracellular side of the

channel, specifically interacting with the voltage-sensing domain (VSD).[5] For NaV1.2, it has

been shown to interact with the voltage sensor in domain II.[5] This interaction leads to:
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A depolarizing shift in the voltage-dependence of activation: This makes it more difficult for

the channel to open in response to membrane depolarization.

Blockage of the inward sodium current: This further reduces the influx of sodium ions.

By altering the channel's gating kinetics, Phrixotoxin-3 effectively reduces the excitability of

neurons.[1]
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Mechanism of Phrixotoxin-3 action on voltage-gated sodium channels.

Experimental Protocols
Determination of IC50 Values using Two-Electrode
Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This protocol outlines the general procedure for assessing the inhibitory activity of Phrixotoxin-
3 on different NaV channel subtypes expressed heterologously in Xenopus laevis oocytes.

a. Oocyte Preparation and cRNA Injection:

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

Inject oocytes with cRNA encoding the desired human NaV α-subunit and β-subunits.

Incubate the injected oocytes for 2-7 days at 18°C in ND96 solution.
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b. Electrophysiological Recording:

Place an oocyte in a recording chamber continuously perfused with a recording solution.

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and

one for current injection.

Clamp the oocyte membrane potential at a holding potential of -90 mV.

Elicit sodium currents by applying depolarizing voltage steps.

Record baseline currents in the absence of the toxin.

Perfuse the chamber with increasing concentrations of Phrixotoxin-3 and record the

resulting inhibition of the sodium current.

Wash out the toxin to assess the reversibility of the block.

c. Data Analysis:

Measure the peak inward sodium current at each toxin concentration.

Normalize the current inhibition relative to the baseline current.

Plot the concentration-response curve and fit the data to a Hill equation to determine the

IC50 value.
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Workflow for IC50 determination of Phrixotoxin-3 using TEVC.
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Solid-Phase Peptide Synthesis (SPPS) of Phrixotoxin-3
Phrixotoxin-3 can be chemically synthesized using Fmoc-based solid-phase peptide

synthesis.[1] This allows for the production of the toxin for research purposes without relying on

venom extraction.

a. Peptide Chain Assembly:

Swell a suitable resin (e.g., Rink Amide resin) in a synthesis vessel.

Sequentially couple Fmoc-protected amino acids to the resin according to the Phrixotoxin-3
sequence. Each cycle involves:

Fmoc deprotection with piperidine in DMF.

Coupling of the next Fmoc-amino acid using a coupling agent (e.g., HBTU/DIPEA).

Washing steps with DMF and DCM.

b. Cysteine Protection Strategy:

Use orthogonal protecting groups for the cysteine residues to ensure correct disulfide bond

formation. For example, use Trt (trityl) for one pair of cysteines, Acm (acetamidomethyl) for

another, and a third acid-labile group for the final pair.

c. Cleavage and Deprotection:

Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the

acid-labile side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

d. Disulfide Bond Formation (Oxidative Folding):

Purify the linear, reduced peptide by reverse-phase HPLC.

Perform sequential, regioselective disulfide bond formation by selectively removing the

orthogonal cysteine protecting groups and oxidizing the free thiols. For example:

Remove Trt groups and form the first disulfide bond via air oxidation in a basic buffer.
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Remove Acm groups with iodine and form the second disulfide bond.

Form the final disulfide bond.

Purify the final folded and oxidized Phrixotoxin-3 by reverse-phase HPLC.

e. Characterization:

Verify the molecular weight of the synthesized peptide using mass spectrometry.

Confirm the biological activity of the synthetic toxin using the electrophysiology protocol

described above.

Conclusion
Phrixotoxin-3 is a highly potent and selective modulator of voltage-gated sodium channels,

with particular efficacy against the NaV1.2 subtype. Its well-defined amino acid sequence and

disulfide bridge pattern, combined with its distinct mechanism of action, make it an invaluable

tool for neuropharmacological research. The detailed protocols provided herein offer a

framework for the synthesis and functional characterization of Phrixotoxin-3, facilitating further

investigation into its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Phrixotoxin-3: A Technical Guide to its Sequence,
Structure, and Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1573953#phrixotoxin-3-amino-acid-sequence-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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